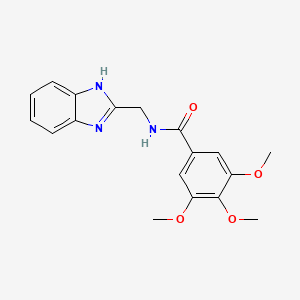![molecular formula C22H14N6O3 B11697666 2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo es un compuesto orgánico complejo que presenta un sistema cíclico de pirazol con diversos sustituyentes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo generalmente implica la condensación de 4-nitrofenilhidrazina con benzoilacetona para formar el anillo de pirazol. Este intermedio luego se hace reaccionar con 2-cianobenzaldehído en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como ácido acético o acetato de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El compuesto puede sufrir reacciones de reducción para formar aminas o hidracinas correspondientes.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución aromática electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, paladio sobre carbono (Pd/C)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Ácido nítrico (HNO3), ácido sulfúrico (H2SO4), halógenos (Cl2, Br2)
Principales productos formados
Oxidación: Derivados de amina
Reducción: Derivados de hidracina
Sustitución: Derivados nitro o halogenados
Aplicaciones Científicas De Investigación
2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como agente antiinflamatorio, antimicrobiano y anticancerígeno.
Ciencia de materiales: Se explora su uso en electrónica orgánica, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Estudios biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar la inhibición enzimática y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo implica su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas o receptores involucrados en vías inflamatorias o proliferación de células cancerosas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{(2Z)-2-[3-(4-clorofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo
- 2-{(2Z)-2-[3-(4-metilfenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo
Unicidad
2-{(2Z)-2-[3-(4-nitrofenil)-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno]hidrazinil}benzonitrilo es único debido a la presencia del grupo nitro, que confiere propiedades electrónicas y estéricas distintas. Esto lo hace particularmente útil en aplicaciones que requieren perfiles de reactividad e interacción específicos.
Propiedades
Fórmula molecular |
C22H14N6O3 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H14N6O3/c23-14-16-6-4-5-9-19(16)24-25-21-20(15-10-12-18(13-11-15)28(30)31)26-27(22(21)29)17-7-2-1-3-8-17/h1-13,26H |
Clave InChI |
NKNLUEIEMWIWSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11697618.png)

![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)

![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697654.png)
